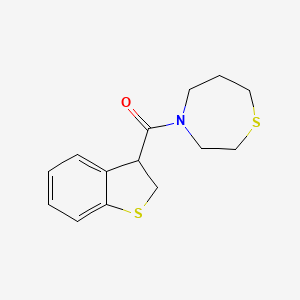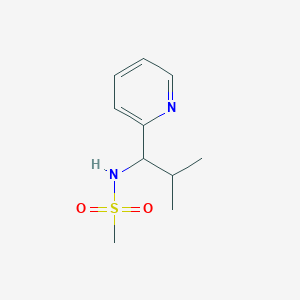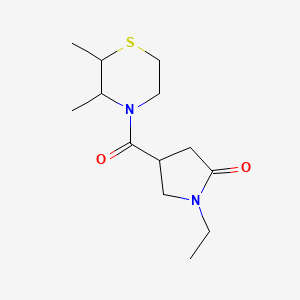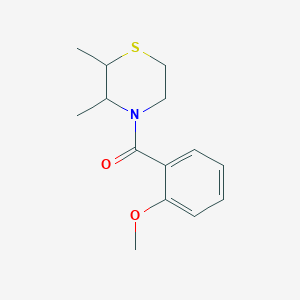![molecular formula C15H21NO2S B7594050 (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7594050.png)
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mechanism of Action
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone inhibits (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the target protein, thereby inhibiting its activity. The inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has been shown to induce apoptosis in cancer cells and to improve insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
The inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has several biochemical and physiological effects. In cancer cells, the inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity induces apoptosis, which leads to the death of cancer cells. In diabetic animal models, the inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity improves insulin sensitivity, which leads to better glucose uptake by the cells. The inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity also reduces the release of inflammatory cytokines, which has implications for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in lab experiments include its potency and specificity for (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone inhibition. The compound is also readily available and relatively easy to synthesize. The limitations of using (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in lab experiments include its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity tests are necessary before using the compound in in vivo experiments.
Future Directions
The future directions for the use of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in scientific research include its use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. The compound can also be used to study the role of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone in various cellular processes and to identify new targets for drug development. Further studies are necessary to determine the optimal dose and duration of treatment with (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone and to investigate its potential side effects and toxicity.
Synthesis Methods
The synthesis of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone involves the reaction of 4-(Methoxymethyl)benzoyl chloride with 2,3-Dimethylthiomorpholine in the presence of a base such as triethylamine. The reaction proceeds at room temperature, and the product is obtained in good yield after purification by column chromatography.
Scientific Research Applications
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has been extensively used in scientific research as a potent inhibitor of protein kinase C ((2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone) family. (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is a group of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone is also involved in the regulation of ion channels, neurotransmitter release, and gene expression. Therefore, the inhibition of (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone activity by (2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone has significant implications for the treatment of various diseases, including cancer, diabetes, and neurological disorders.
properties
IUPAC Name |
(2,3-dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-11-12(2)19-9-8-16(11)15(17)14-6-4-13(5-7-14)10-18-3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNKIGZMPYTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(SCCN1C(=O)C2=CC=C(C=C2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethylthiomorpholin-4-yl)-[4-(methoxymethyl)phenyl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593977.png)
![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)
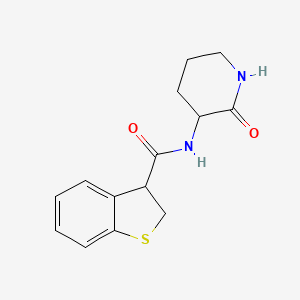
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)

